molecular formula C17H20O4 B12473325 3-Butyl-4-methyl-2-oxochromen-7-yl propanoate

3-Butyl-4-methyl-2-oxochromen-7-yl propanoate

Cat. No.: B12473325
M. Wt: 288.34 g/mol
InChI Key: IRKNUOSZPVMRPC-UHFFFAOYSA-N
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Description

3-Butyl-4-methyl-2-oxochromen-7-yl propanoate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from chromen-2-one, a structure that is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-4-methyl-2-oxochromen-7-yl propanoate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-ol with butyl propanoate. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of flow reactors also enhances the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-4-methyl-2-oxochromen-7-yl propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Butyl-4-methyl-2-oxochromen-7-yl propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butyl-4-methyl-2-oxochromen-7-yl propanoate is primarily related to its interaction with biological targets. The chromen-2-one core is known to interact with various enzymes and receptors in the body, leading to its diverse biological activities. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-4-methyl-2-oxochromen-7-yl propanoate stands out due to its chromen-2-one core, which imparts unique biological activities not commonly found in simpler esters. This makes it a valuable compound for research in medicinal chemistry and drug development .

Properties

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

(3-butyl-4-methyl-2-oxochromen-7-yl) propanoate

InChI

InChI=1S/C17H20O4/c1-4-6-7-14-11(3)13-9-8-12(20-16(18)5-2)10-15(13)21-17(14)19/h8-10H,4-7H2,1-3H3

InChI Key

IRKNUOSZPVMRPC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=C(C=C(C=C2)OC(=O)CC)OC1=O)C

Origin of Product

United States

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